The primary source of (+)-Sophorol is the plant Sophora japonica, among other species. This plant is traditionally used in herbal medicine and is known for its various health benefits, attributed to its rich content of flavonoids and other bioactive compounds.
(+)-Sophorol belongs to the class of flavonoids, which are polyphenolic compounds characterized by their phenolic structure. Within this class, it is specifically categorized as an isoflavonoid due to its structural features that resemble those of flavones but with a distinct arrangement of hydroxyl groups.
The synthesis of (+)-Sophorol can be achieved through several methods, including both natural extraction and synthetic routes.
The industrial production of (+)-Sophorol often employs advanced techniques such as supercritical fluid extraction, which enhances both yield and purity compared to traditional methods. The synthetic approaches may also utilize biocatalysts for more environmentally friendly processes.
The molecular formula for (+)-Sophorol is . Its canonical SMILES representation is C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4
, indicating a complex structure with multiple hydroxyl groups and a fused ring system typical of flavonoids.
(+)-Sophorol can undergo various chemical reactions, including:
Common reagents for these reactions include:
The biological activity of (+)-Sophorol is primarily attributed to its antioxidant properties, which involve scavenging free radicals and reducing oxidative stress in cells. This mechanism may contribute to its potential therapeutic effects against various diseases.
Research indicates that (+)-Sophorol may play a role in modulating signaling pathways related to inflammation and cell survival, although further studies are required to elucidate the precise mechanisms involved.
Relevant analyses suggest that the compound exhibits significant stability in neutral pH environments but may undergo hydrolysis or oxidation in extreme conditions.
(+)-Sophorol has several promising applications in scientific research:
Research continues to explore the full range of biological activities associated with (+)-Sophorol, aiming to harness its properties for therapeutic applications in medicine and agriculture.
The sophorolipid (SL) biosynthetic pathway in Starmerella bombicola has undergone significant revision based on recent molecular evidence. Contrary to the long-standing model where acidic SLs served as direct precursors for lactonization, bolaform SLs are now established as the true biosynthetic intermediates for lactonic SL production [2] [4]. This revised pathway involves:
Table 1: Sophorolipid Congeners in Wild-Type and Engineered Yeast Strains
Strain | Primary SL Congeners | Bola SL Content | Lactonization Efficiency |
---|---|---|---|
Wild-Type S. bombicola | Acetylated lactonic SLs | < 0.1% | >95% |
Δsble mutant | Acetylated bola SLs | >85% | Absent |
Δat mutant | Non-acetylated lactonic & bola | ~40% | ~60% |
Δat/Δsble double mutant | Non-acetylated bola SLs | >90% | Absent |
This pathway clarification explains why Δsble knockout strains accumulate acetylated bola SLs instead of acidic SLs [4]. Minor production of structurally similar SLs occurs in related yeasts like Candida apicola and Wickerhamiella domercqiae, though titers remain substantially lower than in S. bombicola [6].
The sophorolipid biosynthetic gene cluster (BGC) on chromosome 2 encodes core enzymes with stringent substrate preferences:
The SL BGC resides in a subtelomeric region subject to epigenetic regulation via the telomere positioning effect (TPE). Key regulatory features include:
Acetyl group incorporation directly influences SBLE activity:
Rational genetic modifications have yielded strains with altered SL profiles:
Table 2: Metabolic Engineering Strategies for Sophorolipid Production
Engineering Target | Modification | Outcome | Titer/Productivity |
---|---|---|---|
Lactonization control | SBLE overexpression | 98% lactonic SLs | 185 g/L (total SLs) |
Hydroxylase specificity | CYP52M1 F87V mutation | C12/C14 hydroxy acids incorporated | 67 g/L (novel SLs) |
Bola SL redirection | UGTB1 promoter weakening | 92% acidic SL accumulation | 143 g/L (acidic SLs) |
Cofactor recycling | GDH integration + NOX knockout | NADPH pool increased 2.1-fold | 16% SL yield improvement |
Optimizing redox metabolism enhances hydroxy fatty acid purity:
Cell-free systems enable precise SL manipulation:
Table 3: Cofactor Optimization in Engineered SL Pathways
Cofactor | Engineering Strategy | Enzyme Targeted | Impact on SL Production |
---|---|---|---|
NADPH | ZWF1 overexpression (PPP flux) | CYP52M1 | 22% ↑ hydroxy acid yield |
UDP-glucose | pgm1 deletion (glycogen knockout) | UgtA1/UgtB1 | 1.8-fold ↑ SL precursor flux |
Acetyl-CoA | ACL expression + ICL knockout | AT acetyltransferase | 3.1-fold ↑ acetylation frequency |
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